An In-Depth Technical Guide to the Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide
An In-Depth Technical Guide to the Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide
This guide provides a comprehensive, technically detailed procedure for the synthesis of N-methoxy-N-methyl-2-phenoxyacetamide, a valuable intermediate in modern organic synthesis, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a robust and reliable method for the preparation of this Weinreb amide.
Introduction: The Strategic Importance of Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful functional groups in organic chemistry. Their significance lies in their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to controllably form ketones. This reactivity is in stark contrast to that of other carboxylic acid derivatives like esters or acid chlorides, which typically undergo over-addition to yield tertiary alcohols. The stability of the tetrahedral intermediate formed during the reaction with Weinreb amides prevents this second addition, making them indispensable tools for the precise construction of complex molecular architectures often found in pharmaceuticals.[1] N-methoxy-N-methyl-2-phenoxyacetamide, the subject of this guide, is a key building block that can be utilized in the synthesis of a variety of more complex molecules, including potential BCR-ABL1 inhibitors for chronic myeloid leukemia.[2]
The synthesis of N-methoxy-N-methyl-2-phenoxyacetamide is a two-step process that begins with the activation of 2-phenoxyacetic acid to its corresponding acid chloride, followed by a coupling reaction with N,O-dimethylhydroxylamine. This guide will provide a detailed, step-by-step protocol for each of these transformations, along with explanations of the underlying chemical principles and practical considerations for ensuring a successful outcome.
Synthetic Workflow Overview
The overall synthetic strategy for N-methoxy-N-methyl-2-phenoxyacetamide is a straightforward two-step process. The first step involves the conversion of the carboxylic acid group of 2-phenoxyacetic acid into a more reactive acyl chloride. The second step is the nucleophilic acyl substitution of the generated 2-phenoxyacetyl chloride with N,O-dimethylhydroxylamine to form the target Weinreb amide.
Caption: Overall synthetic workflow for N-methoxy-N-methyl-2-phenoxyacetamide.
Part 1: Synthesis of 2-Phenoxyacetyl Chloride
The initial and crucial step in this synthesis is the conversion of the relatively unreactive carboxylic acid, 2-phenoxyacetic acid, into the highly reactive 2-phenoxyacetyl chloride. This transformation is most commonly and efficiently achieved using thionyl chloride (SOCl₂).[2][3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acid chloride.[2]
Experimental Protocol: Synthesis of 2-Phenoxyacetyl Chloride
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: To the flask, add 2-phenoxyacetic acid. Under a nitrogen atmosphere, slowly add an excess of thionyl chloride (approximately 2-3 equivalents).
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Reaction Conditions: The reaction mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
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Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[3][5] It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal. The resulting crude 2-phenoxyacetyl chloride is often used in the next step without further purification.
Part 2: Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide
With the activated acyl chloride in hand, the final step is the formation of the Weinreb amide. This is achieved by reacting 2-phenoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl salt and the HCl generated during the reaction.[6][7][8] A common base for this transformation is triethylamine or pyridine.[1][6]
Experimental Protocol: Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as triethylamine (approximately 2.2 equivalents), to the solution and stir for 10-15 minutes.
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Acyl Chloride Addition: To this mixture, add a solution of the crude 2-phenoxyacetyl chloride in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methoxy-N-methyl-2-phenoxyacetamide. Further purification can be achieved by column chromatography on silica gel if necessary.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |
| 1 | 2-Phenoxyacetic Acid | Thionyl Chloride | Neat or Toluene | 1-3 hours | >95% (crude) |
| 2 | 2-Phenoxyacetyl Chloride, N,O-Dimethylhydroxylamine hydrochloride | Triethylamine | Dichloromethane | 12-16 hours | 70-85% |
Characterization of N-methoxy-N-methyl-2-phenoxyacetamide
The identity and purity of the synthesized N-methoxy-N-methyl-2-phenoxyacetamide should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet around 3.7 ppm), the N-methyl group (singlet around 3.2 ppm), the methylene group (singlet around 4.7 ppm), and the aromatic protons of the phenoxy group (multiplet in the range of 6.9-7.3 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the two methyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of N-methoxy-N-methyl-2-phenoxyacetamide (C₁₀H₁₃NO₃), which is 195.22 g/mol . Predicted m/z values for common adducts include [M+H]⁺ at 196.09682 and [M+Na]⁺ at 218.07876.[9]
Safety Considerations
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Acid chlorides are also corrosive and moisture-sensitive.
-
Dichloromethane and chloroform are volatile and potentially carcinogenic solvents. Handle them with care in a fume hood.
-
The reaction involving thionyl chloride produces HCl and SO₂ gases , which are toxic and corrosive. Ensure the gas outlet is properly trapped.
References
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ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]
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TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]
- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
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PubChem. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762. [Link]
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PubMed Central. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. [Link]
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bioRxiv. Chemical Synthesis and Characterization. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
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ResearchGate. How i can modify fatty acid in to acyl chloride using thionyl chloride ?. [Link]
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Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
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PubChemLite. N-methoxy-n-methyl-2-phenoxyacetamide (C10H13NO3). [Link]
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ResearchGate. Figure S4. 1 H NMR spectrum of methyl.... [Link]
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